3-((1-(4-((4-Amino-3-methylbenzoyl)amino)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonic acid
Description
This compound is a complex heterocyclic azo derivative featuring a pyrazole core linked to a benzenesulfonic acid moiety. Its structure includes:
- A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl ring substituted with a phenyl group bearing a 4-amino-3-methylbenzoyl amide.
- An azo (-N=N-) bridge connecting the pyrazole to a 5-chloro-4-hydroxybenzenesulphonic acid group.
Properties
CAS No. |
85895-96-1 |
|---|---|
Molecular Formula |
C24H21ClN6O6S |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C24H21ClN6O6S/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37) |
InChI Key |
OFGPRXSOMRKYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)Cl)O)N |
Origin of Product |
United States |
Biological Activity
3-((1-(4-((4-Amino-3-methylbenzoyl)amino)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonic acid, commonly referred to as compound 1, is a complex organic molecule with potential biological activities. Its structure incorporates several pharmacophoric elements, which may contribute to its therapeutic efficacy.
Molecular Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 556.98 g/mol. The presence of functional groups such as amino, chloro, and sulfonic acid moieties suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN6O6S |
| Molecular Weight | 556.98 g/mol |
| CAS Number | 85895-96-1 |
| Chemical Class | Azo compound |
Biological Activity Overview
Compound 1 has been studied for its various biological activities, particularly its anticancer properties. The following sections summarize key findings from the literature regarding its biological effects.
Anticancer Activity
Research has indicated that compound 1 exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF7) through mechanisms involving the modulation of apoptotic pathways.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of compound 1 on MCF7 cells, the following results were observed:
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 30.68 |
| Doxorubicin | 71.8 |
This data suggests that compound 1 is more potent than Doxorubicin, a widely used chemotherapeutic agent.
The mechanism by which compound 1 exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in cancerous cells.
- Inhibition of Cell Proliferation : It has been shown to significantly reduce the proliferation rate of cancer cells.
Structure-Activity Relationship (SAR)
The structure of compound 1 plays a critical role in its biological activity. Modifications to the pyrazole and benzenesulfonic acid moieties can alter its potency and selectivity toward different cancer cell lines.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy profile of compound 1. These studies typically assess:
- Toxicity : Evaluating the compound's toxicity in non-cancerous cell lines.
- Selectivity : Understanding how selectively the compound targets cancer cells over normal cells.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrazoline-based azo dyes and pharmaceuticals. Key structural analogues include:
Structural Implications :
- Electron-Withdrawing Groups (NO₂, Cl): Increase stability of the azo bond but reduce solubility .
- Sulfonic Acid vs. Sulfonamide : Sulfonic acid (SO₃H) offers higher acidity and solubility compared to sulfonamide (SO₂NH₂) .
- Aromatic Substitutions : Chloro and hydroxy groups in the target compound may enhance binding to biological targets via halogen bonds or hydrogen bonds .
Comparison of Bioactivity :
Computational and Crystallographic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
